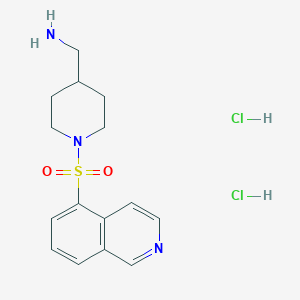
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride is a chemical compound known for its role as an inhibitor of mammalian protein kinases. This compound is particularly significant in the field of biochemical research due to its ability to competitively bind to ATP, thereby inhibiting protein kinase activity .
Vorbereitungsmethoden
The synthesis of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to ensure stability and prevent decomposition. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Acts as an inhibitor of protein kinases, making it valuable in studies related to cell signaling and regulation.
Medicine: Potential therapeutic applications due to its inhibitory effects on protein kinases, which are involved in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride involves its binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby modulating cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Isoquinoline-5-sulfonyl chloride hydrochloride: Shares a similar structure but differs in its chloride group.
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride: Another protein kinase inhibitor with a different amine group. The uniqueness of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride lies in its specific piperidine and aminomethyl groups, which confer distinct biochemical properties and applications
Eigenschaften
CAS-Nummer |
936250-35-0 |
|---|---|
Molekularformel |
C15H21Cl2N3O2S |
Molekulargewicht |
378.3 g/mol |
IUPAC-Name |
(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2S.2ClH/c16-10-12-5-8-18(9-6-12)21(19,20)15-3-1-2-13-11-17-7-4-14(13)15;;/h1-4,7,11-12H,5-6,8-10,16H2;2*1H |
InChI-Schlüssel |
ZAHMDSIGCPXKTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


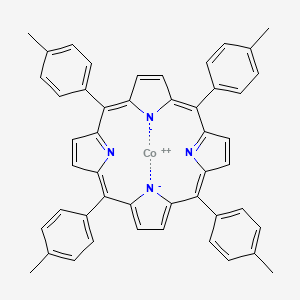
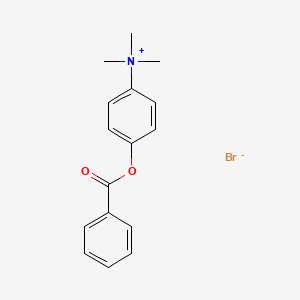

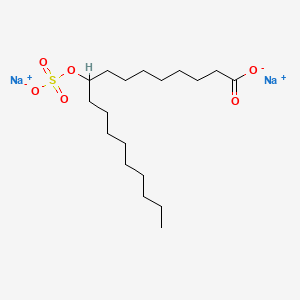

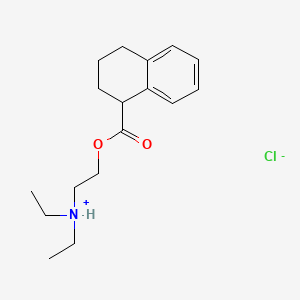
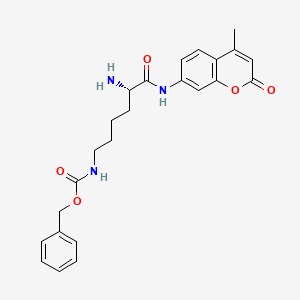
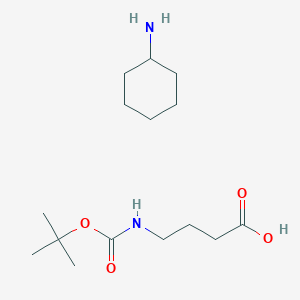
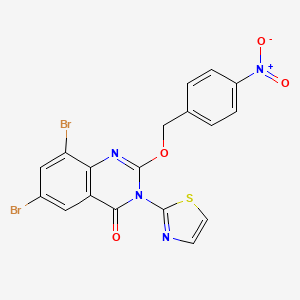
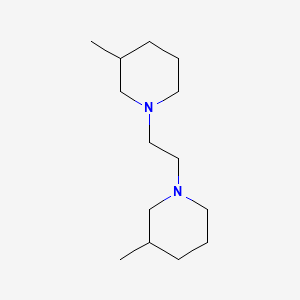
(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
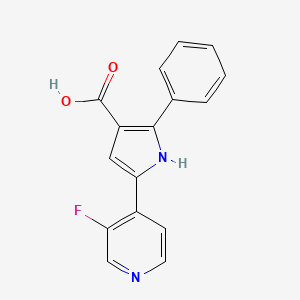
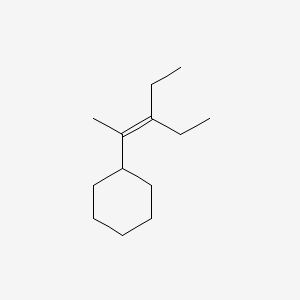
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)
